(S)-1-(6-Methylpyridin-2-yl)propan-2-amine
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Overview
Description
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and a propan-2-amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Alkylation: The 6-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-2-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Methylpyridin-2-yl)propan-2-amine: The enantiomer of the compound, which may have different biological activities.
2-(6-Methylpyridin-2-yl)ethanamine: A structurally similar compound with an ethylamine group instead of a propan-2-amine group.
6-Methylpyridine: The parent compound without the amine group.
Uniqueness
(S)-1-(6-Methylpyridin-2-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propan-2-amine group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-1-(6-methylpyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
JFGRQKKIRKOYSB-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C[C@H](C)N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)N |
Origin of Product |
United States |
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